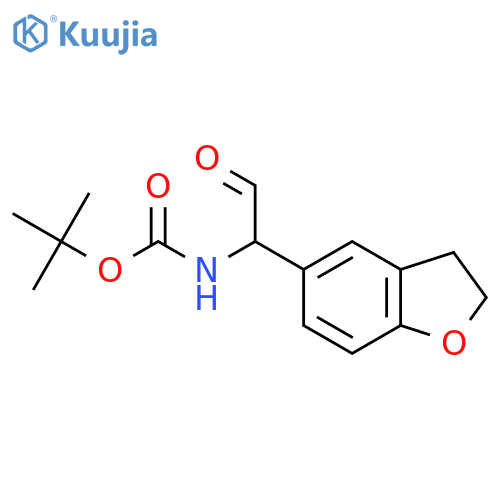

Cas no 2229590-18-3 (tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate)

2229590-18-3 structure

商品名:tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate

tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate

- tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate

- EN300-1874016

- 2229590-18-3

-

- インチ: 1S/C15H19NO4/c1-15(2,3)20-14(18)16-12(9-17)10-4-5-13-11(8-10)6-7-19-13/h4-5,8-9,12H,6-7H2,1-3H3,(H,16,18)

- InChIKey: SJBZHTFHAFMWGO-UHFFFAOYSA-N

- ほほえんだ: O1CCC2C=C(C=CC1=2)C(C=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 277.13140809g/mol

- どういたいしつりょう: 277.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 64.6Ų

tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1874016-0.5g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1874016-0.05g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1874016-5g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 5g |

$3687.0 | 2023-09-18 | ||

| Enamine | EN300-1874016-0.25g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1874016-0.1g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1874016-1.0g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 1g |

$1272.0 | 2023-05-23 | ||

| Enamine | EN300-1874016-5.0g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 5g |

$3687.0 | 2023-05-23 | ||

| Enamine | EN300-1874016-10.0g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 10g |

$5467.0 | 2023-05-23 | ||

| Enamine | EN300-1874016-2.5g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1874016-10g |

tert-butyl N-[1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]carbamate |

2229590-18-3 | 10g |

$5467.0 | 2023-09-18 |

tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

2229590-18-3 (tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量